1,4-Bis(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
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Overview
Description
1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is a heterocyclic compound that features a unique structure combining pyrazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3,6-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH) as a solvent.
Reduction: NaBH4, LiAlH4, ethanol (EtOH) or tetrahydrofuran (THF) as solvents.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are being explored for their pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole-based Compounds: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazine Derivatives: These compounds also contain a thiazine ring and are known for their pharmacological activities, including anti-inflammatory and analgesic effects
Uniqueness
1,4-BIS(4-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is unique due to its combination of pyrazole and thiazine rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C19H15F2N3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
1,4-bis(4-fluorophenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C19H15F2N3S/c1-11-17-18(13-3-5-14(20)6-4-13)25-12(2)22-19(17)24(23-11)16-9-7-15(21)8-10-16/h3-10,18H,1-2H3 |
InChI Key |
KVUVEJFJIPKUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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